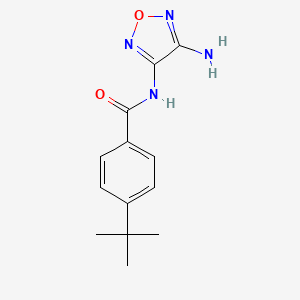![molecular formula C25H35N3O3 B14945131 N,N'-[4-methyl-6-(2-oxopyrrolidin-1-yl)benzene-1,3-diyl]dicyclohexanecarboxamide](/img/structure/B14945131.png)
N,N'-[4-methyl-6-(2-oxopyrrolidin-1-yl)benzene-1,3-diyl]dicyclohexanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[5-CYCLOHEXANEAMIDO-2-METHYL-4-(2-OXOPYRROLIDIN-1-YL)PHENYL]CYCLOHEXANECARBOXAMIDE is a synthetic organic compound known for its complex structure and potential applications in various fields, including medicinal chemistry and materials science. This compound features a cyclohexane ring, an amide group, and a pyrrolidinone moiety, which contribute to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-CYCLOHEXANEAMIDO-2-METHYL-4-(2-OXOPYRROLIDIN-1-YL)PHENYL]CYCLOHEXANECARBOXAMIDE typically involves multiple steps, starting with the preparation of the key intermediatesThe reaction conditions often require the use of coupling reagents such as EDCI or HATU, and the reactions are typically carried out in solvents like DMF or DCM under inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, which allow for better control over reaction conditions and can lead to more efficient production processes .
Analyse Des Réactions Chimiques
Types of Reactions
N-[5-CYCLOHEXANEAMIDO-2-METHYL-4-(2-OXOPYRROLIDIN-1-YL)PHENYL]CYCLOHEXANECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like PCC or DMP to introduce additional functional groups.
Reduction: Reduction reactions using agents like LiAlH4 can convert amide groups to amines.
Substitution: Nucleophilic substitution reactions can be performed on the aromatic ring or the amide groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like PCC, reducing agents like LiAlH4, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or aldehydes, while reduction can yield amines .
Applications De Recherche Scientifique
Chemistry
In chemistry, N-[5-CYCLOHEXANEAMIDO-2-METHYL-4-(2-OXOPYRROLIDIN-1-YL)PHENYL]CYCLOHEXANECARBOXAMIDE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials .
Biology and Medicine
In biology and medicine, this compound has been studied for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising candidate for the development of new therapeutics, particularly in the treatment of diseases such as cancer and viral infections .
Industry
In industry, N-[5-CYCLOHEXANEAMIDO-2-METHYL-4-(2-OXOPYRROLIDIN-1-YL)PHENYL]CYCLOHEXANECARBOXAMIDE is used in the development of advanced materials, including polymers and coatings. Its chemical stability and functional groups make it suitable for various industrial applications .
Mécanisme D'action
The mechanism of action of N-[5-CYCLOHEXANEAMIDO-2-METHYL-4-(2-OXOPYRROLIDIN-1-YL)PHENYL]CYCLOHEXANECARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and hydrophobic interactions with these targets, leading to changes in their activity. This can result in the inhibition of enzyme activity or the modulation of receptor signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other amide-containing molecules and pyrrolidinone derivatives. Examples include N-[(5-METHYLISOXAZOL-3-YL)CARBONYL]ALANYL-L-VALYL-N~1~-((1R,2Z)-4-(BENZYLOXY)-4-OXO-1-{[(3R)-2-OXOPYRROLIDIN-3-YL]METHYL}BUT-2-ENYL)-L-LEUCINAMIDE.
Uniqueness
What sets N-[5-CYCLOHEXANEAMIDO-2-METHYL-4-(2-OXOPYRROLIDIN-1-YL)PHENYL]CYCLOHEXANECARBOXAMIDE apart is its unique combination of functional groups and structural features. This allows it to participate in a wide range of chemical reactions and interact with diverse molecular targets, making it a versatile compound for research and industrial applications.
Propriétés
Formule moléculaire |
C25H35N3O3 |
|---|---|
Poids moléculaire |
425.6 g/mol |
Nom IUPAC |
N-[5-(cyclohexanecarbonylamino)-2-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]cyclohexanecarboxamide |
InChI |
InChI=1S/C25H35N3O3/c1-17-15-22(28-14-8-13-23(28)29)21(27-25(31)19-11-6-3-7-12-19)16-20(17)26-24(30)18-9-4-2-5-10-18/h15-16,18-19H,2-14H2,1H3,(H,26,30)(H,27,31) |
Clé InChI |
VRDDPQXYDTZXKB-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1NC(=O)C2CCCCC2)NC(=O)C3CCCCC3)N4CCCC4=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 7-amino-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B14945054.png)
![4-{[(2Z)-3-(furan-2-ylmethyl)-6-(methoxycarbonyl)-4-oxo-3,4-dihydro-2H-1,3-thiazin-2-ylidene]amino}benzoic acid](/img/structure/B14945057.png)
![N-(2-phenoxyethyl)-4-[2-(1H-tetrazol-1-yl)ethyl]benzenesulfonamide](/img/structure/B14945061.png)

![2-amino-4-(6-nitro-1,3-benzodioxol-5-yl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B14945064.png)
![N-(3-chloro-4-fluorophenyl)-1-[(4-fluorophenyl)sulfonyl]prolinamide](/img/structure/B14945070.png)
![4-{5-[(4-Fluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}-2-methylquinoline](/img/structure/B14945085.png)
![3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-[2-(1H-indol-3-yl)ethyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B14945110.png)
![1-(4-Propoxyphenyl)-3-[4-(pyrrolidin-1-ylcarbonyl)piperidin-1-yl]pyrrolidine-2,5-dione](/img/structure/B14945120.png)
![Ethyl 4-(3-{2-[(3,5-dimethoxyphenyl)carbonyl]hydrazinyl}-2,5-dioxopyrrolidin-1-yl)benzoate](/img/structure/B14945123.png)
![methyl 6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B14945130.png)
![Benzyl 1,3-dioxo-2-phenyl-4-(2-quinolyl)octahydropyrrolo[3,4-A]pyrrolizine-8A(6H)-carboxylate](/img/structure/B14945137.png)
![4-[({1-[(4-chlorophenyl)carbonyl]-5-methoxy-2-methyl-1H-indol-3-yl}acetyl)amino]-N,N-dimethylbenzamide](/img/structure/B14945151.png)
methanone](/img/structure/B14945159.png)
